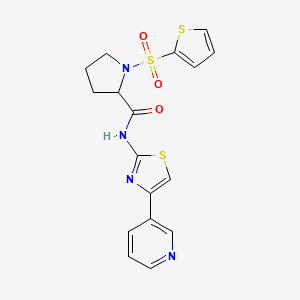

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

This compound is a pyrrolidine-2-carboxamide derivative featuring a thiazole ring substituted at the 4-position with a pyridin-3-yl group and at the 1-position with a thiophen-2-ylsulfonyl moiety. The pyridine and thiazole rings contribute to aromatic interactions in biological systems, making this compound a candidate for therapeutic applications, though its specific biological targets remain uncharacterized in the provided evidence .

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S3/c22-16(20-17-19-13(11-26-17)12-4-1-7-18-10-12)14-5-2-8-21(14)27(23,24)15-6-3-9-25-15/h1,3-4,6-7,9-11,14H,2,5,8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKBSLSVJLKUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: This can be achieved through the cyclization of a suitable precursor such as a thioamide with an α-haloketone.

Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the thiazole ring.

Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

Sulfonylation: The thiophene ring can be introduced through a sulfonylation reaction, where a thiophene sulfonyl chloride reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

| Functional Group | Potential Reactions | Reagents/Conditions |

|---|---|---|

| Thiazole Ring | Hydrolysis, substitution | Acid/base, nucleophiles |

| Pyridine Moiety | Electrophilic substitution, oxidation | Electrophiles, oxidizing agents |

| Sulfonamide Group | Hydrolysis, displacement | Strong acids/bases, nucleophiles |

| Carboxamide | Hydrolysis, amidation | Acid/base, coupling agents |

Hydrolysis

The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions, yielding sulfonic acid and carboxylic acid derivatives, respectively.

Substitution Reactions

The thiazole ring’s 2-position is reactive, enabling nucleophilic substitution with amines, alkoxides, or Grignard reagents .

Oxidative Reactions

The pyridine ring may undergo oxidation (e.g., to pyridinone) using oxidizing agents like KMnO₄ under acidic conditions .

Thiazole Ring Formation

A typical mechanism involves the condensation of a bromoacetylphenyl derivative with thiocarbamide:

-

Nucleophilic attack : Thiocarbamide attacks the carbonyl carbon.

-

Elimination : Loss of H₂O forms the imine intermediate.

-

Cyclization : Intramolecular attack by the sulfur atom forms the thiazole ring .

Amide Bond Formation

The pyrrolidine-2-carboxamide group is formed via amide coupling using:

-

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature in DMF or dichloromethane.

Comparative Analysis of Reaction Conditions

| Reaction Type | Reagents | Conditions | Reference |

|---|---|---|---|

| Thiazole synthesis | Thiocarbamide, NaOH | Reflux, ethanol | |

| Amide coupling | EDC, HOBt | RT, DMF | |

| Pyridine substitution | Electrophiles (e.g., halogens) | Polar solvents, heat |

Challenges and Optimization

-

Yield Limitations : Multi-step syntheses often require meticulous control of reaction times and solvent choice to minimize side reactions.

-

Scalability : Sulfonation and coupling steps may be optimized using microwave-assisted methods or catalytic systems.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a pyrrolidine ring, thiazole, pyridine, and thiophene moieties, contributing to its biological reactivity. The synthesis typically involves multi-step pathways requiring precise control of reaction conditions to achieve high purity and yield. Common synthetic methods may include:

- Heterocyclization reactions : These reactions form the thiazole and pyridine rings.

- Sulfonation processes : These are used to introduce the thiophenesulfonyl group.

- Carboxamide formation : This step finalizes the synthesis by attaching the carboxamide functional group.

Antimicrobial Properties

Research indicates that derivatives of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibit promising antimicrobial effects against various bacterial and fungal strains. Preliminary studies have shown notable activity against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

These findings suggest that the compound could be developed into effective antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects against different cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.0 |

| MV4-11 (Leukemia) | 2.5 |

Mechanistic studies indicate that the compound may inhibit specific protein kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. Inhibiting CDK4 and CDK6 has been linked to reduced cancer cell growth and increased apoptosis.

Case Studies

-

Case Study: Anticancer Activity

- A study conducted on MV4-11 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis, indicating its potential as a therapeutic agent against leukemia.

- Graphical results from cell cycle analysis demonstrated significant arrest at the G1 phase, suggesting effective modulation of cell cycle progression.

-

Case Study: Antimicrobial Efficacy

- In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Pyridine Cores

Several compounds in share the N-(4-(pyridin-3-yl)thiazol-2-yl) scaffold but differ in substituents:

- 4d, 4e, 4f : These derivatives feature 3,4-dichlorobenzamide or morpholine/methylpiperazine groups at the 5-position of the thiazole.

- 4g, 4h, 4i : These replace the dichlorobenzamide with benzamide or isonicotinamide groups.

Key Differences :

- The target compound lacks the 5-position substituents (e.g., morpholinomethyl) present in analogs, which may reduce steric hindrance and alter solubility.

Sulfonamide-Containing Analogs

highlights (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) , which shares the sulfonamide-pyrrolidine motif.

- Structural Contrast : The target compound uses a thiophene ring instead of a nitrobenzene group in the sulfonamide. Thiophene’s lower electronegativity compared to nitro groups may reduce cytotoxicity or improve selectivity .

- Biological Implications : Compound 43 demonstrated anti-inflammatory activity with a low ulcerogenic index (0.89 vs. 1.2 for indomethacin). The target’s thiophene sulfonyl group could similarly mitigate gastrointestinal side effects while maintaining efficacy .

Pyrrolidine-2-Carboxamide Derivatives with Stereochemical Variations

describes (2S,4R)-configured pyrrolidine carboxamides (Examples 157–159) with thiazole or isoxazole substituents.

- Stereochemistry : The target compound’s stereochemistry is unspecified, but the (2S,4R) configuration in analogs enhances rigidity and target binding (e.g., kinase inhibition).

- Substituent Effects : The thiophene sulfonyl group in the target compound contrasts with the thiazol-5-yl or methylisoxazol-5-yl groups in Examples 157–159, which are linked to improved metabolic stability in patent applications .

Anti-Cancer Candidates with Complex Substituents

includes N-(6-Methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyridin-3-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, a kinase inhibitor with a pyrimidine-pyridine core.

- Functional Groups : The target compound’s thiophene sulfonyl group may offer different hydrogen-bonding or hydrophobic interactions compared to the methylpiperazinyl and trifluoromethyl groups in compounds, influencing selectivity for cancer targets .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structural features, including heterocyclic rings and a carboxamide functional group, suggest diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 420.5 g/mol. The compound features a pyrrolidine ring, thiazole, pyridine, and thiophene moieties, contributing to its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that related compounds have effective Minimum Inhibitory Concentrations (MIC) against various bacterial strains. A comparative analysis revealed:

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| N-(4-methylthiazol-5-yloxy)-piperidine | 3.12 | Staphylococcus aureus |

| N-(3-benzothiazol-2-yl)phenyl-piperidine | 6.25 | Escherichia coli |

| N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine | 12.5 | Various fungal strains |

These findings suggest that the compound's structural features enhance its binding affinity to bacterial targets .

Anticancer Activity

The anticancer potential of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine has been explored through in vitro studies. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents. For instance, structure-based design has led to the identification of derivatives with IC50 values as low as 0.013 μM against specific cancer targets .

The biological activity of this compound is believed to be mediated through its interaction with specific proteins involved in disease pathways. Preliminary studies suggest that it may inhibit the activity of kinases crucial for tumor growth and bacterial resistance mechanisms . Understanding these interactions is vital for optimizing the compound's efficacy.

Case Study 1: Antimicrobial Activity

A study conducted on the efficacy of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine revealed significant antibacterial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed an MIC value of 6.25 μg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, a derivative was tested against breast cancer cell lines (MCF7). The results indicated a dose-dependent cytotoxic effect with an IC50 value of 8 μM, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. How to design a structure-activity relationship (SAR) study targeting the thiazole-pyridine core?

- Analog synthesis : Replace pyridine with other heterocycles (e.g., pyrazine or quinoline) and modify sulfonyl substituents.

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity.

- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate steric/electronic features with IC50 values .

Q. What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.